Benzenesulfinamide, N-methyl-, (R)-
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Overview
Description
Benzenesulfinamide, N-methyl-, ®- is a chiral sulfonamide compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with an N-methyl substituent and a specific ®-configuration, indicating its chirality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfinamide, N-methyl-, ®- typically involves the reaction of benzenesulfonyl chloride with N-methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Benzenesulfinamide, N-methyl-, ®- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfinamide, N-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Benzenesulfinamide, N-methyl-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfinamide, N-methyl-, ®- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can affect various physiological processes, including pH regulation and fluid balance .
Comparison with Similar Compounds
Benzenesulfinamide, N-methyl-, ®- can be compared with other sulfonamide compounds, such as:
Benzenesulfonamide: Lacks the N-methyl substituent and chirality, resulting in different chemical properties and biological activities.
N-methylbenzenesulfonamide:
Sulfanilamide: A well-known sulfonamide antibiotic with a different substitution pattern on the benzene ring.
Properties
CAS No. |
33993-55-4 |
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Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
(R)-N-methylbenzenesulfinamide |
InChI |
InChI=1S/C7H9NOS/c1-8-10(9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m1/s1 |
InChI Key |
BNRSRAAQDITUDU-SNVBAGLBSA-N |
Isomeric SMILES |
CN[S@](=O)C1=CC=CC=C1 |
Canonical SMILES |
CNS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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